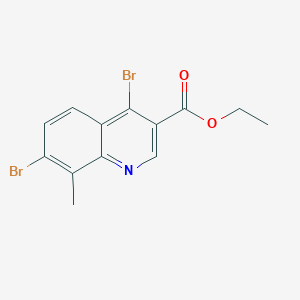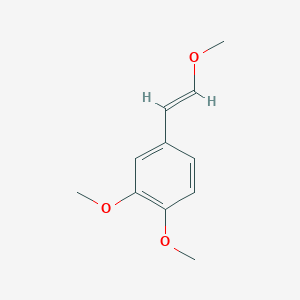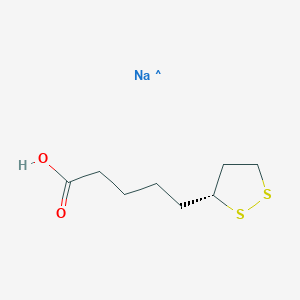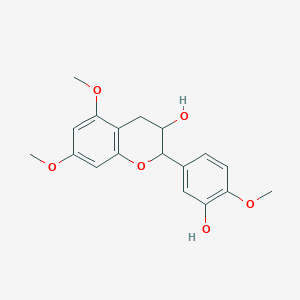
5,7,4'-Tri-O-methylcatechin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,4’-Tri-O-methylcatechin is a flavonoid compound known for its diverse biological activities It is a derivative of catechin, a type of natural phenol and antioxidant found in various plants
Mécanisme D'action
Target of Action
5,7,4’-Tri-O-methylcatechin is a flavonoid compound found in the wood of Acacia catechu . The primary targets of this compound are bacterial species, namely Bacillus subtilis, Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus . These bacteria are known to cause various infections in humans, making them important targets for antimicrobial drugs.
Mode of Action
The compound interacts with its bacterial targets through a process known as molecular docking . This interaction disrupts the normal functioning of the bacteria, leading to their eventual death. The exact changes that occur within the bacteria due to this interaction are still under investigation.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the bacteria, disrupting their growth and reproduction
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 5,7,4’-Tri-O-methylcatechin have been studied in silico . These studies suggest that the compound has good bioavailability, making it a promising candidate for drug development.
Result of Action
The primary result of 5,7,4’-Tri-O-methylcatechin’s action is the death of the targeted bacteria . This leads to a reduction in the bacterial population, helping to control the infection. The compound has demonstrated strong antimicrobial activity against Bacillus subtilis, comparable to the standard drug ampicillin .
Analyse Biochimique
Biochemical Properties
5,7,4’-Tri-O-methylcatechin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with enzymes such as catechol-O-methyltransferase, which is involved in the methylation of catechol groups . This interaction is crucial for the compound’s metabolic stability and activity. Additionally, 5,7,4’-Tri-O-methylcatechin has been found to inhibit certain bacterial enzymes, contributing to its antimicrobial properties .
Cellular Effects
5,7,4’-Tri-O-methylcatechin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to affect the expression of genes involved in oxidative stress response and inflammation . The compound also modulates cell signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune response . Furthermore, 5,7,4’-Tri-O-methylcatechin has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 5,7,4’-Tri-O-methylcatechin exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . For instance, molecular docking studies have shown that 5,7,4’-Tri-O-methylcatechin can bind to bacterial enzymes, inhibiting their activity and thus exhibiting antimicrobial effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7,4’-Tri-O-methylcatechin have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that 5,7,4’-Tri-O-methylcatechin can maintain its antimicrobial activity over extended periods, although its potency may decrease with prolonged exposure . Additionally, the compound’s effects on cellular function, such as gene expression and enzyme activity, can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 5,7,4’-Tri-O-methylcatechin vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can exhibit beneficial effects, such as reducing inflammation and oxidative stress . High doses may lead to toxic or adverse effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages .
Metabolic Pathways
5,7,4’-Tri-O-methylcatechin is involved in various metabolic pathways, including glucuronidation, sulfation, and methylation . These pathways are crucial for the compound’s metabolism and excretion. Enzymes such as catechol-O-methyltransferase play a significant role in the methylation of 5,7,4’-Tri-O-methylcatechin, enhancing its metabolic stability . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall bioactivity .
Transport and Distribution
Within cells and tissues, 5,7,4’-Tri-O-methylcatechin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by factors such as its solubility and binding affinity . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 5,7,4’-Tri-O-methylcatechin affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 5,7,4’-Tri-O-methylcatechin may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,4’-Tri-O-methylcatechin typically involves the methylation of catechin. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups at positions 5, 7, and 4’ of the catechin molecule .
Industrial Production Methods
Industrial production of 5,7,4’-Tri-O-methylcatechin can be achieved through the extraction of natural sources, such as the wood of Acacia catechu. The extracted catechin is then subjected to methylation using the aforementioned synthetic route. This method ensures a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,7,4’-Tri-O-methylcatechin undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), converting the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Acidic or basic conditions, nucleophiles such as halides or thiols
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted catechins depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: Utilized in the development of natural pesticides due to its insecticidal activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechin: The parent compound, known for its antioxidant properties.
Epicatechin: A stereoisomer of catechin with similar biological activities.
Gallocatechin: Another flavonoid with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness
5,7,4’-Tri-O-methylcatechin is unique due to its enhanced stability and bioavailability compared to its non-methylated counterparts. The methylation of hydroxyl groups increases its lipophilicity, allowing better cellular uptake and distribution .
Propriétés
Numéro CAS |
105330-59-4 |
|---|---|
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
(2R,3S)-2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C18H20O6/c1-21-11-7-16(23-3)12-9-14(20)18(24-17(12)8-11)10-4-5-15(22-2)13(19)6-10/h4-8,14,18-20H,9H2,1-3H3/t14-,18+/m0/s1 |
Clé InChI |
WCBCDLSKTYUDDL-KBXCAEBGSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)O |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)O |
Apparence |
Powder |
Origine du produit |
United States |
Q1: The study mentions identifying phytochemicals using high-resolution liquid chromatography and mass spectrometry. Could these techniques be used to identify and quantify 5,7,4'-Tri-O-methylcatechin in plant extracts?
A1: Yes, high-resolution liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique widely used for identifying and quantifying specific compounds within complex mixtures, such as plant extracts []. If this compound is present in a sample, HPLC-MS could potentially be used for its detection and quantification, provided appropriate standards and method validation are performed.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


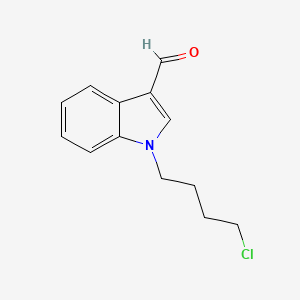
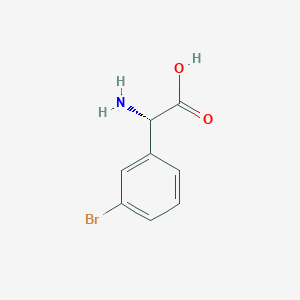

![benzyl [(2S)-3-oxobutan-2-yl]carbamate](/img/structure/B1149088.png)
